Methocarbamol β-D-Glucuronide Sodium Salt(Mixture of Diastereromers)
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Overview
Description
Methocarbamol β-D-Glucuronide Sodium Salt (Mixture of Diastereromers) is a biochemical compound used primarily in proteomics research. It is a derivative of methocarbamol, a muscle relaxant, and is conjugated with β-D-glucuronic acid. This compound is often used in research settings to study the metabolism and pharmacokinetics of methocarbamol.
Mechanism of Action
Target of Action
Methocarbamol β-D-Glucuronide Sodium Salt is a metabolite of Methocarbamol . Methocarbamol primarily targets the central nervous system (CNS), acting as a CNS depressant .
Mode of Action
Instead, it suppresses central nervous system activity, leading to a reduction in muscle tension and spasms .
Biochemical Pathways
Given that methocarbamol is a cns depressant, it likely influences pathways related to neurotransmission and nerve signal propagation .
Pharmacokinetics
Methocarbamol itself is known to be metabolized in the liver .
Result of Action
The primary result of Methocarbamol β-D-Glucuronide Sodium Salt’s action is the relief of discomfort associated with acute, painful musculoskeletal conditions . This is achieved through its CNS depressant activity, which reduces muscle tension and spasms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methocarbamol β-D-Glucuronide Sodium Salt involves the conjugation of methocarbamol with β-D-glucuronic acid. The reaction typically occurs under mild conditions to preserve the integrity of both the methocarbamol and the glucuronic acid moieties. The process involves the activation of the carboxyl group of glucuronic acid, followed by its reaction with the hydroxyl group of methocarbamol.
Industrial Production Methods
Industrial production of Methocarbamol β-D-Glucuronide Sodium Salt is carried out in controlled environments to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and purification systems. The final product is often lyophilized to obtain a stable, dry powder form that can be easily stored and transported.
Chemical Reactions Analysis
Types of Reactions
Methocarbamol β-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release methocarbamol and glucuronic acid.
Oxidation: Under oxidative conditions, the methocarbamol moiety can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used to hydrolyze the compound.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Major Products Formed
Hydrolysis: Methocarbamol and β-D-glucuronic acid.
Oxidation: Various oxidized metabolites of methocarbamol.
Reduction: Reduced forms of methocarbamol.
Scientific Research Applications
Methocarbamol β-D-Glucuronide Sodium Salt is used in various scientific research applications, including:
Chemistry: Studying the metabolic pathways and degradation products of methocarbamol.
Biology: Investigating the role of glucuronidation in drug metabolism.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of methocarbamol.
Industry: Developing new formulations and delivery methods for methocarbamol.
Comparison with Similar Compounds
Similar Compounds
Methocarbamol: The parent compound, used as a muscle relaxant.
Glucuronides of Other Drugs: Similar compounds where drugs are conjugated with glucuronic acid for metabolic studies.
Uniqueness
Methocarbamol β-D-Glucuronide Sodium Salt is unique due to its specific combination of methocarbamol and β-D-glucuronic acid. This conjugation allows for detailed studies of methocarbamol’s metabolism and provides insights into the role of glucuronidation in drug clearance.
Properties
CAS No. |
56305-74-9 |
---|---|
Molecular Formula |
C17H23NO11 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[1-carbamoyloxy-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H23NO11/c1-25-9-4-2-3-5-10(9)26-6-8(7-27-17(18)24)28-16-13(21)11(19)12(20)14(29-16)15(22)23/h2-5,8,11-14,16,19-21H,6-7H2,1H3,(H2,18,24)(H,22,23)/t8?,11-,12-,13+,14-,16+/m0/s1 |
InChI Key |
AWABFKBRFKCYRC-YKUFYHOPSA-N |
SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Isomeric SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Synonyms |
2-[(Aminocarbonyl)oxy]-1-[(2-methoxyphenoxy)methyl]ethyl β-D-Glucopyranosiduronic Acid Sodium Salt; Methocarbamol Glucuronide Sodium; |
Origin of Product |
United States |
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